molecular formula C14H20ClNO2 B1378293 cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride CAS No. 1151805-39-8

cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride

Cat. No.: B1378293
CAS No.: 1151805-39-8
M. Wt: 269.77 g/mol
InChI Key: QWSZAZFVAIBABP-ZOWNYOTGSA-N
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Description

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride (CAS 1151805-39-8) is a chiral amino acid ester hydrochloride derivative. Its structure comprises a cyclopentyl ester group attached to the carboxylate of (2S)-2-amino-3-phenylpropanoic acid (L-phenylalanine derivative), with a hydrochloride counterion stabilizing the amino group. The compound is used in pharmaceutical research, particularly in prodrug development and as a synthetic intermediate for bioactive molecules. Key properties include:

  • Molecular formula: C₁₄H₂₀ClNO₂
  • Molecular weight: 269.77 g/mol (calculated)
  • Storage: Requires storage below -20°C for long-term stability, with solubility enhanced by warming to 37°C and ultrasonic agitation .

Properties

IUPAC Name

cyclopentyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZAZFVAIBABP-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC(=O)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.

    Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Phenylpropanoate Formation: The phenylpropanoate moiety is formed through esterification reactions involving phenylpropanoic acid and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride serves as a valuable building block in drug development. Its structural features make it suitable for synthesizing various pharmaceutical agents, particularly those targeting neurotransmitter receptors involved in mood regulation and cognitive functions.

Pharmacological Insights

Recent studies indicate that this compound may interact with various receptors, including G-protein-coupled receptors (GPCRs). Research has shown that compounds with similar structures can influence signaling pathways related to neurotransmitter activity.

Interaction Studies

Preliminary data suggest that this compound has binding affinities that could modulate neurotransmitter systems:

  • Neurotransmitter Receptors : Its potential to bind to serotonin and dopamine receptors may position it as a candidate for treating mood disorders.
  • Mechanisms of Action : Further research is needed to elucidate specific interactions and confirm its efficacy in vivo.

Case Study: GPR88 Agonists

A study investigated the effects of GPR88 agonists derived from similar scaffolds, revealing that compounds like RTI-13951-33 significantly reduced alcohol self-administration in animal models. This suggests that this compound could have analogous therapeutic applications in addiction treatment, warranting further investigation into its agonistic properties on GPR88 receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications at specific sites on the compound can enhance potency while maintaining desirable pharmacokinetic profiles. For instance, variations in alkoxy substitutions have been linked to improved receptor activity .

Mechanism of Action

The mechanism of action of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Methyl (2S)-2-Amino-3-Phenylpropanoate Hydrochloride

  • Molecular formula: C₁₀H₁₄ClNO₂
  • Molecular weight : 215.68 g/mol
  • Key differences :
    • Smaller ester group (methyl vs. cyclopentyl) reduces steric hindrance, enhancing reactivity in peptide coupling reactions.
    • Lower molecular weight improves aqueous solubility but reduces lipophilicity, limiting membrane permeability in prodrug applications.
  • Applications : Commonly used in solid-phase peptide synthesis .

tert-Butyl (2S)-2-Amino-3-Phenylpropanoate Hydrochloride

  • Molecular formula: C₁₃H₂₀ClNO₂
  • Molecular weight : 257.76 g/mol
  • Key differences :
    • Bulky tert-butyl group increases steric protection of the ester bond, improving stability under acidic conditions.
    • Solubility challenges require ultrasonic treatment for dissolution .
  • Applications : Favored in drug delivery systems requiring controlled ester hydrolysis.

Hexyl (2S)-2-Amino-3-Phenylpropanoate Hydrochloride

  • Molecular formula: C₁₅H₂₄ClNO₂
  • Molecular weight : 285.81 g/mol
  • Key differences :
    • Long hexyl chain enhances lipophilicity, making it suitable for transdermal or CNS-targeted prodrugs.
    • Higher molecular weight reduces aqueous solubility, necessitating formulation with surfactants or co-solvents .

Cyclohexyl Derivatives (Structural Analogs)

  • Example: Cyclohexyl (2S)-2-amino-3-phenylpropanoate hydrochloride (hypothetical, based on ).
  • Key differences :
    • Cyclohexyl esters (compared to cyclopentyl) exhibit 2–4× higher antifungal activity against Candida albicans, attributed to improved hydrophobic interactions with fungal cell membranes .
    • Larger ring size (cyclohexyl vs. cyclopentyl) may alter metabolic stability in vivo.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Biological Activity Key Applications
Cyclopentyl derivative (target) C₁₄H₂₀ClNO₂ 269.77 Moderate (needs sonication) Intermediate activity (antifungal) Prodrug synthesis, intermediates
Methyl ester C₁₀H₁₄ClNO₂ 215.68 High Low Peptide synthesis
tert-Butyl ester C₁₃H₂₀ClNO₂ 257.76 Low (needs warming) N/A Acid-stable prodrugs
Hexyl ester C₁₅H₂₄ClNO₂ 285.81 Very low N/A Lipophilic drug delivery
Cyclohexyl analogs C₁₅H₂₂ClNO₂ 283.80 (estimated) Moderate High antifungal Antifungal agents

Research Findings and Implications

  • Antifungal Activity : Cyclohexyl derivatives outperform cyclopentyl analogs due to enhanced hydrophobic interactions, highlighting the importance of ring size in bioactivity .
  • Synthetic Utility : Cyclopentyl esters balance lipophilicity and solubility, making them versatile intermediates for CNS-targeted prodrugs.
  • Cost Considerations : Cyclopentyl derivatives are significantly more expensive (e.g., 500 mg costs ~1,440.00 €) compared to methyl or hexyl esters, limiting large-scale use .

Biological Activity

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC14H19ClN2O2
Molecular Weight269.77 g/mol

The compound features a cyclopentyl group attached to a chiral center at the second carbon, along with an amino group and a phenyl group at the third carbon, which contribute to its biological activity and reactivity in various chemical processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter signaling pathways, potentially influencing mood regulation and cognitive functions .

Interaction Studies

Research indicates that compounds with similar structures can exhibit significant binding affinities to neurotransmitter receptors. For instance, this compound may interact with:

  • Serotonin Receptors : Potential implications for mood disorders.
  • Dopamine Receptors : Possible effects on reward pathways and addiction.

Further investigation is necessary to elucidate the specific interactions and pathways involved .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess its impact on cellular functions such as proliferation, apoptosis, and receptor binding.

Study TypeFindings
Platelet AggregationInhibitory effects observed in rat models .
Neurotransmitter BindingAffinity for serotonin and dopamine receptors suggested .

Case Studies

  • Antiplatelet Activity : A study evaluated the compound's effect on ADP-induced platelet aggregation in rats, demonstrating a significant reduction in aggregation at certain concentrations, indicating potential therapeutic applications in cardiovascular diseases .
  • Neuropharmacology : Research into structurally similar compounds suggests that this compound might enhance cognitive function through modulation of neurotransmitter systems .

Comparisons with Similar Compounds

This compound shares structural similarities with other amino acid derivatives. Below is a comparison highlighting their unique features:

Compound NameStructure HighlightsUnique Features
Ethyl 2-amino-3-phenylpropanoate hydrochlorideEthyl group instead of cyclopentylCommonly used as an antidepressant
Isopropyl 2-amino-3-phenylpropanoate hydrochlorideIsopropyl group instead of cyclopentylIncreased lipophilicity
Benzyl 2-amino-3-phenylpropanoate hydrochlorideBenzyl group instead of cyclopentylEnhanced receptor binding affinity

The unique cyclopentane moiety of this compound may influence its pharmacokinetic properties compared to these similar compounds, offering advantages in targeted drug design and therapeutic efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of the parent amino acid (e.g., L-phenylalanine derivatives) with cyclopentanol under acidic conditions. Key steps include:
  • Starting Materials : Use (2S)-2-amino-3-phenylpropanoic acid and cyclopentanol.
  • Activation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate ester bond formation.
  • Hydrochloride Formation : React the product with HCl in anhydrous conditions to obtain the hydrochloride salt .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of cyclopentanol) and temperature (40–60°C) to improve yield and minimize racemization .

Q. How can the stereochemical purity and crystal structure of this compound be validated?

  • Methodological Answer :
  • X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELX for structure refinement. For example, anisotropic thermal parameters and hydrogen atom placement can resolve stereochemistry .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to confirm enantiomeric purity (>98% ee) .
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (2S)-configured analogs .

Advanced Research Questions

Q. What experimental challenges arise in ensuring the compound’s stability during storage, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • Degradation Risks : Hydrolysis of the ester bond under humid conditions or racemization at elevated temperatures.
  • Mitigation Strategies :
  • Storage : Keep at ≤ -20°C in desiccated, amber vials to limit moisture and light exposure .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amino acid) can be quantified to establish shelf-life .
  • Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store under inert gas .

Q. How can researchers reconcile contradictory data regarding the compound’s solubility and bioavailability in biological assays?

  • Methodological Answer :
  • Solubility Profiling : Test solubility in multiple solvents (e.g., DMSO, PBS, or cyclodextrin solutions) using nephelometry. For example, solubility in PBS (pH 7.4) may be <1 mg/mL, requiring co-solvents like PEG-400 .
  • Bioavailability Enhancement : Formulate as a prodrug (e.g., tert-butyl ester derivatives) or use nanoencapsulation to improve membrane permeability .
  • In Vitro Validation : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to assess intestinal absorption .

Q. What strategies are effective in resolving discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate protocols across labs. For example, if IC₅₀ values vary in kinase inhibition assays, confirm ATP concentrations and incubation times .
  • Metabolite Screening : Identify active metabolites via LC-MS. For instance, ester hydrolysis in cell culture media may yield the free amino acid, altering observed activity .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride
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cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride

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